molecular formula C14H9NO3 B035586 7-Hydroxy-4-(pyridin-3-yl)coumarin CAS No. 109512-76-7

7-Hydroxy-4-(pyridin-3-yl)coumarin

Cat. No.: B035586
CAS No.: 109512-76-7
M. Wt: 239.23 g/mol
InChI Key: NXHVMYDCZZUVML-UHFFFAOYSA-N
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Description

7-Hydroxy-4-(pyridin-3-yl)coumarin is a derivative of coumarin, a class of compounds known for their diverse biological and pharmacological properties. Coumarins are naturally occurring lactones derived from the benzopyran-2-one structure. The addition of a pyridinyl group at the 4-position and a hydroxy group at the 7-position enhances the compound’s chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-4-(pyridin-3-yl)coumarin typically involves the condensation of 7-hydroxycoumarin with a pyridinyl derivative. One common method is the Knoevenagel condensation, where 7-hydroxycoumarin is reacted with pyridine-3-carbaldehyde in the presence of a base such as piperidine . The reaction is usually carried out in a solvent like ethanol under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions: 7-Hydroxy-4-(pyridin-3-yl)coumarin undergoes various chemical reactions, including:

    Oxidation: The hydroxy group at the 7-position can be oxidized to form quinone derivatives.

    Reduction: The pyridinyl group can be reduced to form dihydropyridine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions at the pyridinyl ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

Comparison with Similar Compounds

Uniqueness: 7-Hydroxy-4-(pyridin-3-yl)coumarin is unique due to the presence of both the hydroxy and pyridinyl groups, which confer enhanced chemical reactivity and a broader range of biological activities compared to other coumarin derivatives .

Properties

IUPAC Name

7-hydroxy-4-pyridin-3-ylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO3/c16-10-3-4-11-12(9-2-1-5-15-8-9)7-14(17)18-13(11)6-10/h1-8,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXHVMYDCZZUVML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CC(=O)OC3=C2C=CC(=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90420672
Record name 7-hydroxy-4-(pyridin-3-yl)coumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90420672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109512-76-7
Record name 7-hydroxy-4-(pyridin-3-yl)coumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90420672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Hydroxy-4-(3-pyridyl)coumarin
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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